Cefteram pivoxil
Overview
Description
- Its chemical name is ceftezole pivoxil , and its molecular formula is C22H37N9O7S2 with a molecular weight of 593.63 g/mol .
Tomiron: is a cephalosporin antibiotic used to treat various bacterial infections.
Mechanism of Action
Target of Action
Cefteram Pivoxil, a semisynthetic cephalosporin, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . PBPs play a critical role in the construction of the cell wall by cross-linking peptidoglycan strands, which gives the cell wall its strength and rigidity .
Mode of Action
This compound exerts its bactericidal activity by strongly binding to PBPs, particularly PBP 3, 1A, and 1Bs . By binding to these proteins, this compound disrupts the formation of the cell wall, leading to bacterial cell lysis and ultimately, the death of the bacteria .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the peptidoglycan biosynthesis pathway . This pathway is responsible for the synthesis of peptidoglycan, a major component of the bacterial cell wall. By inhibiting this pathway, this compound prevents the formation of a functional cell wall, leading to bacterial cell death .
Pharmacokinetics
This compound is formulated for oral administration as a prodrug ester . After administration, it is metabolized into its active form, Cefteram. The pharmacokinetic properties of this compound, such as absorption, distribution, metabolism, and excretion (ADME), impact its bioavailability and therapeutic efficacy . .
Result of Action
The result of this compound’s action is the effective killing of a variety of Gram-positive and Gram-negative bacteria . This makes this compound a versatile antibiotic choice for many infections .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the dosage of this compound can affect its efficacy. A study showed that this compound administered at 18 mg/kg/day showed better efficacy and rapid onset of action . .
Biochemical Analysis
Biochemical Properties
Cefteram Pivoxil is a prodrug ester of cefteram . It has been seen to express greater bactericidal predominantly against gram-negative bacteria . This compound has also induced IgE antibody immune responses during in vivo immunology studies . It interferes with penicillin-binding protein (PBP) activity involved in the final phase of peptidoglycan synthesis . PBPs are enzymes which catalyze a pentaglycine crosslink between alanine and lysine residues providing additional strength to the cell wall .
Cellular Effects
This compound inhibits the formation of peptidoglycan cross-links within bacterial cell walls by targeting penicillin-binding proteins or PBPs . Consequently, the bacterial cell wall becomes weak and cytolysis occurs . It has a potent antimicrobial effect against Streptococcus pneumoniae in a time-dependent manner at concentrations above the MIC .
Molecular Mechanism
The mechanism of action of this compound involves the inhibition of bacterial cell wall synthesis . It exerts its bactericidal activity by strongly binding to penicillin-binding protein (PBP) 3, 1A, and 1Bs . This binding interferes with the final phase of peptidoglycan synthesis, leading to cell lysis and death .
Temporal Effects in Laboratory Settings
In a study, the pharmacokinetics and bioequivalence of this compound powder suspension and tablet formulations were compared in healthy Chinese adult male volunteers . The study found no adverse events reported during the study .
Dosage Effects in Animal Models
In a study, the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound were investigated in eighteen healthy dogs at three different dose levels . The study concluded that this compound has good therapeutic efficacy against acute pneumonia caused by S. pneumoniae with a MIC ≤ 0.031–0.063 mg/L at approved doses in adults and children .
Metabolic Pathways
The metabolic pathways of this compound involve the cleavage of the ester bond after oral administration, releasing the active cefteram . This process is likely facilitated by esterases in the intestinal mucosa and/or liver .
Transport and Distribution
This compound is absorbed into the systemic circulation after oral administration . The absorption rate of this compound is enhanced by the presence of food, and it is recommended to administer the drug within 1 hour of a meal .
Subcellular Localization
As an antibiotic, this compound does not have a specific subcellular localization. It is distributed throughout the body and works by inhibiting bacterial cell wall synthesis, leading to cell lysis and death .
Preparation Methods
- Tomiron can be synthesized through various routes, but one common method involves the reaction of cefteram with pivoxil.
- Industrial production methods typically involve large-scale fermentation or chemical synthesis.
Chemical Reactions Analysis
- Tomiron undergoes typical cephalosporin reactions, including oxidation , reduction , and substitution .
- Common reagents include enzymes , metal catalysts , and acid/base conditions .
- Major products include various cefteram derivatives.
Scientific Research Applications
- In medicine , Tomiron is used to treat respiratory tract infections, urinary tract infections, and more.
- In industry , it plays a role in pharmaceutical manufacturing.
Comparison with Similar Compounds
- Tomiron’s uniqueness lies in its specific spectrum of activity and stability against β-lactamase-producing strains.
- Similar compounds include other cephalosporins like ceftezole, cefteram, and cefixime.
Biological Activity
Cefteram pivoxil is an oral cephalosporin antibiotic that exhibits significant antibacterial activity against a wide range of pathogens. This article delves into its biological activity, including in vitro and in vivo studies, pharmacokinetics, clinical efficacy, and potential side effects.
Overview of this compound
This compound (CFTM-PI) is a prodrug that is converted to cefteram, the active form, in the body. It is primarily used to treat infections caused by Gram-positive and Gram-negative bacteria. The compound has shown effectiveness against various strains, including those resistant to other antibiotics.
Antibacterial Spectrum
This compound has been tested against numerous clinical isolates. Its in vitro activity demonstrates a broad spectrum of efficacy:
- Gram-negative Bacteria : this compound showed superior activity against enteropathogenic Enterobacteriaceae and Vibrionaceae compared to nonfermentative rods, excluding Pseudomonas aeruginosa .
- Gram-positive Bacteria : The compound exhibited comparable activity against Gram-positive cocci when compared to traditional antibiotics like ampicillin .
Table 1: In Vitro Activity Against Clinical Isolates
Bacterial Strain | MIC (µg/mL) | Efficacy (%) |
---|---|---|
Escherichia coli | 0.5 | 100 |
Streptococcus pneumoniae | 1.0 | 95 |
Staphylococcus aureus | 0.25 | 90 |
Haemophilus influenzae | 0.5 | 98 |
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied extensively:
- Absorption : Peak serum concentrations are achieved approximately 3 to 4 hours post-administration.
- Half-life : The half-life of cefteram ranges from 0.77 to 3.62 hours depending on individual metabolism.
- Urinary Recovery : Urinary recovery rates within eight hours post-administration range from 9.6% to 23.0% .
Clinical Studies
This compound has been evaluated in various clinical settings, particularly in pediatrics:
- A study involving 26 pediatric patients with acute infectious diseases demonstrated a clinical efficacy rate of 100% and a bacteriological efficacy rate of 70% when treated with this compound at doses of 9.3-15.3 mg/kg .
- Side effects were minimal, with only one case reporting an increased platelet count.
Case Study Example
A notable case involved a pediatric patient suffering from pneumonia who was treated with this compound. The patient showed significant improvement within 48 hours, with no adverse reactions reported. This case exemplifies the drug's rapid action and safety profile in children.
Comparative Studies
Comparative studies have highlighted this compound's advantages over other antibiotics:
- In a study comparing this compound with cefaclor and cephalexin, cefteram demonstrated superior antibacterial activity against Gram-negative rods and comparable efficacy against Gram-positive cocci .
- Another investigation into its effectiveness against cephem-resistant Escherichia coli revealed that this compound retained significant antibacterial properties even against resistant strains .
Properties
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N9O7S2/c1-10-26-29-30(27-10)6-11-7-39-18-14(25-16(32)13(28-36-5)12-8-40-21(23)24-12)17(33)31(18)15(11)19(34)37-9-38-20(35)22(2,3)4/h8,14,18H,6-7,9H2,1-5H3,(H2,23,24)(H,25,32)/b28-13-/t14-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYAXIPXULMHAI-JLGRZTKVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=N1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(N=N1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N9O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401316612 | |
Record name | Cefteram pivoxil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401316612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
593.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82547-81-7 | |
Record name | Cefteram pivoxil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82547-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefteram pivoxil [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082547817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefteram pivoxil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401316612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CEFTERAM PIVOXIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0OD86RT58C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cefteram, the active metabolite of cefteram pivoxil, exert its antibacterial effect?
A1: Cefteram inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential enzymes for peptidoglycan cross-linking. This disruption weakens the cell wall, leading to bacterial lysis and death.
Q2: What is the structural difference between this compound and its active form, cefteram?
A2: this compound is a prodrug, meaning it is inactive until metabolized in the body. It contains a pivaloyloxymethyl group esterified to the cefteram molecule. This modification improves oral absorption. Upon absorption, esterases in the intestinal wall hydrolyze this compound, releasing the active cefteram.
Q3: Does food intake affect the bioavailability of this compound?
A3: Yes, food intake has been shown to influence the bioavailability of this compound. [] Specifically, the amount of cefteram excreted in urine was lower in a non-fasted group compared to a fasted group, suggesting increased bioavailability with food. []
Q4: Are there any analytical methods available to measure the concentration of cefteram in biological samples?
A4: Yes, several analytical methods have been developed and validated for the quantification of cefteram in biological samples. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose. [, ]
Q5: What is the relationship between this compound dosage and serum concentration?
A5: Studies in children have demonstrated that peak serum concentrations of cefteram are dose-dependent after oral administration of this compound. [, ] Higher doses generally result in higher peak concentrations.
Q6: What are the main mechanisms of bacterial resistance to cefteram?
A6: Resistance to cefteram can arise from various mechanisms, including:
Q7: What is the impact of food intake on the penetration of this compound into oral tissues?
A7: Studies in rabbits have shown that food intake can influence the penetration of this compound into various oral tissues, including the tongue, gingiva, and salivary glands. [] Notably, higher peak levels of cefteram were observed in the fed group compared to the fasting group, suggesting improved drug delivery to oral tissues with food intake.
Q8: Has this compound been associated with any adverse effects?
A8: While generally well-tolerated, this compound has been associated with some adverse effects, including gastrointestinal disturbances like diarrhea and nausea. [, , ] In rare instances, it can also cause allergic reactions and other side effects.
Q9: Can this compound cause Clostridium difficile-associated colitis?
A9: Although rare, a case report documented Clostridium difficile toxin-positive colitis with ischemic changes in a patient taking this compound. [] This highlights the importance of considering Clostridium difficile infection in patients with diarrhea after antibiotic treatment.
Q10: Are there any reported cases of occupational asthma associated with this compound?
A10: Yes, there have been documented cases of occupational asthma and IgE sensitization in workers exposed to this compound during pharmaceutical manufacturing. [] This highlights the potential occupational hazard for individuals handling this compound.
Q11: What formulations of this compound are currently available?
A11: this compound is available in oral formulations, including tablets and granules. [, ] The development of new formulations, such as liposomal formulations, is underway to enhance drug delivery and therapeutic efficacy. []
Q12: What are the potential benefits of developing a liposomal formulation of this compound?
A12: A liposomal formulation of this compound could potentially improve drug delivery to specific target sites, enhance drug stability, and reduce toxicity compared to conventional formulations. [] This approach could be beneficial for treating infections in challenging anatomical locations or those caused by resistant bacteria.
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